2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide
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Overview
Description
2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is an organic compound with a complex structure that includes a biphenyl group, a tetrahydrofuran ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide typically involves multiple steps. One common route starts with the preparation of 4-biphenylyloxy acetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is subsequently reacted with 1-(tetrahydro-2-furanyl)ethylamine under basic conditions to yield the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, potentially yielding various substituted derivatives.
Scientific Research Applications
2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-biphenylyloxy)acetic acid: Shares the biphenyl and ether linkage but lacks the tetrahydrofuran and acetamide groups.
N-(1-(tetrahydro-2-furanyl)ethyl)acetamide: Contains the tetrahydrofuran and acetamide groups but lacks the biphenyl moiety.
Uniqueness
2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both the biphenyl and tetrahydrofuran rings, along with the acetamide group, allows for diverse interactions and reactivity, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]-2-(4-phenylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15(19-8-5-13-23-19)21-20(22)14-24-18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVBHEXTKGGCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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